molecular formula C48H59Li4N6O22P3S2 B12365142 Sulfo-Cy3 dUTP

Sulfo-Cy3 dUTP

Cat. No.: B12365142
M. Wt: 1256.9 g/mol
InChI Key: RCMVJDZVTUKRMS-UOZDLEFTSA-J
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Description

Sulfo-Cyanine3 deoxyuridine triphosphate (Sulfo-Cy3 dUTP) is a fluorescently labeled nucleotide analog used extensively in molecular biology and biochemistry. This compound is particularly valuable for its ability to be incorporated into DNA strands during enzymatic reactions, allowing for the visualization and tracking of DNA synthesis and other molecular processes. Sulfo-Cyanine3 is a dye that emits in the yellow range, making it a standard choice for DNA microarray experiments and other fluorescence-based techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine3 deoxyuridine triphosphate involves the conjugation of the Sulfo-Cyanine3 dye to deoxyuridine triphosphate. This process typically requires the use of specific reagents and conditions to ensure the efficient attachment of the dye to the nucleotide. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide, and a catalyst to facilitate the conjugation process .

Industrial Production Methods

Industrial production of Sulfo-Cyanine3 deoxyuridine triphosphate involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes rigorous quality control measures, such as high-performance liquid chromatography and mass spectrometry, to verify the purity and functionality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine3 deoxyuridine triphosphate primarily undergoes enzymatic reactions, particularly those involving DNA polymerases. These reactions include:

Common Reagents and Conditions

The incorporation of Sulfo-Cyanine3 deoxyuridine triphosphate into DNA typically requires the presence of a DNA polymerase enzyme, a DNA template, and other nucleotides. The reaction conditions often include a suitable buffer system, such as Tris-HCl, and optimal temperature settings to ensure efficient enzymatic activity .

Major Products Formed

The primary product formed from the reactions involving Sulfo-Cyanine3 deoxyuridine triphosphate is fluorescently labeled DNA. This labeled DNA can be used in various applications, including DNA microarrays, fluorescence in situ hybridization (FISH), and other molecular biology techniques .

Mechanism of Action

Sulfo-Cyanine3 deoxyuridine triphosphate exerts its effects by being incorporated into DNA strands during enzymatic reactions. The Sulfo-Cyanine3 dye attached to the nucleotide allows for the visualization of DNA synthesis and other molecular processes through fluorescence. The molecular targets of this compound include DNA polymerases, which facilitate its incorporation into DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cyanine3 deoxyuridine triphosphate is unique due to its high incorporation efficiency and strong fluorescence emission in the yellow range. This makes it particularly suitable for applications requiring high sensitivity and precise visualization of DNA synthesis and other molecular processes .

Properties

Molecular Formula

C48H59Li4N6O22P3S2

Molecular Weight

1256.9 g/mol

IUPAC Name

tetralithium;(2E)-1-[6-[[6-[3-[1-[(2R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C48H63N6O22P3S2.4Li/c1-47(2)34-26-32(80(67,68)69)19-21-36(34)52(5)40(47)15-12-16-41-48(3,4)35-27-33(81(70,71)72)20-22-37(35)53(41)25-11-7-9-18-42(56)49-23-10-6-8-17-43(57)50-24-13-14-31-29-54(46(59)51-45(31)58)44-28-38(55)39(74-44)30-73-78(63,64)76-79(65,66)75-77(60,61)62;;;;/h12,15-16,19-22,26-27,29,38-39,44,55H,6-11,17-18,23-25,28,30H2,1-5H3,(H8-,49,50,51,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72);;;;/q;4*+1/p-4/t38?,39?,44-;;;;/m1..../s1

InChI Key

RCMVJDZVTUKRMS-UOZDLEFTSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Origin of Product

United States

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